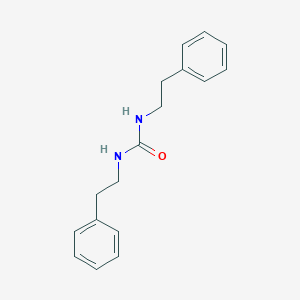

1,3-Diphenethylurea

Vue d'ensemble

Description

L'acétate de potassium, également connu sous le nom d'éthanoate de potassium, est le sel de potassium de l'acide acétique avec la formule chimique CH₃COOK. C'est un solide hygroscopique à température ambiante et il se présente sous la forme d'une poudre cristalline blanche. Ce composé est largement utilisé dans diverses industries en raison de ses propriétés polyvalentes .

Mécanisme D'action

Target of Action

The primary target of 1,3-Diphenethylurea is Epoxide hydrolase . Epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of xenobiotics and drugs .

Biochemical Pathways

Given its target, it is likely involved in pathways related to the metabolism of xenobiotics and drugs .

Result of Action

It has been suggested that this compound may have anti-inflammatory effects . It has been found to increase the concentration of 14,15-Epoxyeicosatrienoic acid (14,15-EET), an anti-inflammatory lipid mediator, by inhibiting soluble epoxyhydrolase (sEH) .

Analyse Biochimique

Biochemical Properties

1,3-Diphenethylurea has been found to exhibit effective cytotoxicity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, which contribute to its biochemical activity . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

In cellular processes, this compound has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cell cycle arrest at the G2/M phase in certain cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been reported as a new type of tubulin polymerization inhibitor, affecting the formation of microtubules, a crucial component of the cytoskeleton .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acétate de potassium peut être synthétisé par une réaction de neutralisation acide-base. Cela implique le traitement d'une base contenant du potassium, telle que l'hydroxyde de potassium (KOH) ou le carbonate de potassium (K₂CO₃), avec de l'acide acétique (CH₃COOH). La réaction est la suivante : [ \text{CH}3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]

Méthodes de production industrielle : Dans les milieux industriels, l'acétate de potassium est produit en neutralisant l'acide acétique avec de l'hydroxyde de potassium ou du carbonate de potassium. Le mélange réactionnel est ensuite traité avec du charbon actif, filtré et cristallisé. Le produit cristallisé est ensuite raffiné et séché pour obtenir de l'acétate de potassium de haute pureté {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de potassium subit diverses réactions chimiques, notamment :

Neutralisation : Comme mentionné, il est formé par la neutralisation de l'acide acétique avec de l'hydroxyde de potassium ou du carbonate de potassium.

Décomposition : À haute température, l'acétate de potassium se décompose pour former du carbonate de potassium et de l'acétone.

Substitution : Il peut participer à des réactions de substitution où l'ion acétate agit comme un nucléophile.

Réactifs et conditions courantes :

Agents oxydants : L'acétate de potassium peut réagir avec des agents oxydants forts, conduisant à la formation de carbonate de potassium et d'autres sous-produits.

Agents réducteurs : Il peut être réduit dans des conditions spécifiques pour produire différents produits, selon les réactifs utilisés.

Principaux produits formés :

Carbonate de potassium : Formé pendant la décomposition de l'acétate de potassium.

Acétone : Un autre produit de la réaction de décomposition.

4. Applications de la recherche scientifique

L'acétate de potassium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent tampon dans diverses réactions chimiques et comme réactif en synthèse organique.

Biologie : Utilisé dans les protocoles de biologie moléculaire, tels que la précipitation et la purification de l'ADN.

5. Mécanisme d'action

L'acétate de potassium agit principalement comme un reconstituant électrolytique. Le potassium est le principal cation à l'intérieur des cellules animales, tandis que le sodium est le principal cation à l'extérieur. L'équilibre entre le potassium et le sodium est maintenu par des pompes ioniques dans la membrane cellulaire, créant un potentiel membranaire. Ce potentiel permet aux cellules de générer des potentiels d'action, qui sont essentiels pour la neurotransmission, la contraction musculaire et la fonction cardiaque .

Composés similaires :

Acétate de sodium (CH₃COONa) : Structure similaire, mais contient du sodium au lieu du potassium. Utilisé dans des applications similaires, mais présente des propriétés de solubilité et de réactivité différentes.

Acétate de calcium (Ca(CH₃COO)₂) : Utilisé comme additif alimentaire et dans le traitement de l'hyperphosphatémie chez les patients atteints de maladie rénale.

Acétate de magnésium (Mg(CH₃COO)₂) : Utilisé dans les industries textile et du cuir et comme catalyseur dans les réactions chimiques.

Unicité de l'acétate de potassium : L'acétate de potassium est préféré dans les applications où les ions potassium sont bénéfiques, comme dans les traitements médicaux pour l'hypokaliémie. Sa faible corrosivité par rapport aux autres agents de déglaçage en fait le produit idéal pour une utilisation sur les pistes d'aéroport .

Applications De Recherche Scientifique

Potassium acetate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and as a reagent in organic synthesis.

Biology: Employed in molecular biology protocols, such as DNA precipitation and purification.

Comparaison Avec Des Composés Similaires

Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.

Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.

Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .

Activité Biologique

1,3-Diphenethylurea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview

This compound (CAS Number: 5467-84-5) is a urea derivative known for its ability to interact with various biomolecules. Its primary mechanism involves inhibition of specific enzymes and modulation of cellular pathways. Recent studies have highlighted its cytotoxic effects against cancer cell lines and its role in metabolic processes.

Cytotoxicity Against Cancer Cells

This compound has demonstrated effective cytotoxicity against various human cancer cell lines. It primarily targets epoxide hydrolase , an enzyme involved in the metabolism of xenobiotics and drugs, leading to altered cellular functions and apoptosis in cancer cells.

Inhibition of Chitin Synthase

This compound has been identified as an inhibitor of Candida albicans Chitin Synthase 1 (CaCHSIp) , crucial for fungal cell wall integrity. By disrupting chitin synthesis, it weakens the fungal cell wall, potentially leading to cell death while sparing similar enzymes in other organisms like Saccharomyces cerevisiae, indicating a degree of selectivity.

Antitumor Properties

Recent research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that Schiff bases derived from this compound showed strong inhibition against SARS-CoV-2 spike protein with inhibitory values ranging from 79.60% to 96.00%, suggesting potential applications in viral infections alongside their anticancer properties .

Anti-inflammatory Effects

This compound has also been suggested to possess anti-inflammatory properties. Its interaction with epoxide hydrolase may contribute to reduced inflammation by modulating the levels of bioactive lipids involved in inflammatory responses .

Metabolic Regulation

In metabolic studies, it was found that this compound promotes adipocyte differentiation in pre-adipocytes. This effect is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in adipogenesis. The compound significantly increased the expression of adipogenic markers such as aP2 and adiponectin in treated cells .

Case Study: Antidiabetic Activity

A study focused on the synthesis of Schiff bases from this compound revealed their potential as α-glucosidase inhibitors , which are crucial for managing type 2 diabetes mellitus (T2DM). The synthesized compounds exhibited IC50 values ranging from 2.14 to 115 µM, indicating strong inhibitory activity compared to acarbose, a known α-glucosidase inhibitor .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 3a | 2.14 | Strong α-glucosidase inhibitor |

| Compound 3b | 45.00 | Moderate α-glucosidase inhibitor |

| Compound 3c | 115.00 | Weak α-glucosidase inhibitor |

Case Study: Adipocyte Differentiation

In another investigation involving 3T3-L1 cells, treatment with this compound led to a significant increase in adipocyte differentiation markers. The compound enhanced the expression of PPARγ and other adipogenic genes in a dose-dependent manner .

Propriétés

IUPAC Name |

1,3-bis(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLWVGHPWFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203130 | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-84-5 | |

| Record name | N,N′-Bis(2-phenylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of 1,3-Diphenethylurea?

A1: this compound has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, this compound disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []

Q2: From which natural sources has this compound been isolated?

A2: this compound has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.

Q3: Does the structure of this compound relate to its activity against Candida albicans?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.

Q4: Besides its antifungal activity, are there other potential applications for this compound?

A4: Although the current research primarily focuses on the antifungal activity of this compound, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.